molecular formula C11H12ClN3O B11869431 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B11869431
M. Wt: 237.68 g/mol
InChI Key: PZATUMXDZHPGFD-UHFFFAOYSA-N
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Description

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a pyrazolopyridine core with a chloro substituent and a tetrahydropyranyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves the formation of the pyrazolopyridine core followed by the introduction of the chloro and tetrahydropyranyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a chlorinated pyridine derivative with a hydrazine derivative can form the pyrazolopyridine core, which is then further functionalized to introduce the tetrahydropyranyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C11H12ClN3O
  • Molecular Weight : 237.69 g/mol
  • CAS Number : 1353637-44-1
  • IUPAC Name : 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

The unique structure of this compound, featuring a pyrazolo-pyridine core with a chlorine atom and a tetrahydro-pyran moiety, contributes to its diverse biological activities and potential applications in drug development.

Biological Activities

Research indicates that pyrazolo-pyridines, including 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine, exhibit various biological activities:

  • Anticancer Properties : Studies have shown that derivatives of pyrazolo-pyridines can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been tested against different cancer cell lines, demonstrating significant cytotoxicity .
  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against bacterial strains and fungi. Its structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
  • Neuroprotective Effects : There is ongoing research into the neuroprotective properties of pyrazolo-pyridines, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Study BAntimicrobial PropertiesShowed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study CNeuroprotectionIndicated potential in reducing oxidative stress markers in neuronal cell cultures.

Potential Industrial Applications

Beyond medicinal uses, this compound may find applications in:

  • Agricultural Chemicals : Potential use as a pesticide or herbicide due to its biological activity against pests.
  • Material Science : Exploration as a building block for creating novel polymers or materials with specific properties.

Mechanism of Action

The mechanism by which 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine exerts its effects involves its interaction with molecular targets. The chloro and tetrahydropyranyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biochemical pathways. The pyrazolopyridine core is crucial for its activity, allowing it to participate in various molecular interactions .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran derivatives: Compounds with similar tetrahydropyran groups but different core structures.

    Pyrazolopyridine derivatives: Compounds with variations in the substituents on the pyrazolopyridine core.

Uniqueness

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is unique due to the combination of its chloro and tetrahydropyranyl groups with the pyrazolopyridine core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Biological Activity

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrazolo[4,3-b]pyridine family, which is known for various pharmacological properties including anti-inflammatory, anticancer, and antimicrobial activities. Understanding the biological activity of this compound can pave the way for its application in drug development.

  • Molecular Formula : C11H12ClN3O
  • Molecular Weight : 237.69 g/mol
  • CAS Number : 1416713-24-0

Biological Activity Overview

Research indicates that compounds within the pyrazolo[4,3-b]pyridine class exhibit a range of biological activities. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[4,3-b]pyridines. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHeLa0.36
Compound BHCT1161.8
6-Chloro-PyrazoloA375Not specified

These findings indicate that structural modifications can enhance selectivity and potency against specific cancer types .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Recent research has shown that derivatives of pyrazolo[4,3-b]pyridine exhibit activity against multidrug-resistant strains of bacteria:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)4–8
Mycobacterium abscessus4–8
Mycobacterium smegmatis4–8

These results suggest that this compound could be a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Activity in vitro

A study investigated the effects of a series of pyrazolo[4,3-b]pyridines on human tumor cell lines. The results indicated that certain modifications led to enhanced antiproliferative activity. Specifically, compound modifications resulted in:

  • Increased selectivity towards cyclin-dependent kinases (CDKs).
  • Significant inhibition of cellular proliferation in HeLa and HCT116 cells.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, derivatives were tested against resistant bacterial strains. The findings revealed that certain derivatives exhibited promising activity with low MIC values, indicating potential for therapeutic use against resistant infections.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding how the body processes this compound. Preliminary data suggest favorable pharmacokinetic profiles with acceptable oral bioavailability and clearance rates. Additionally, toxicity assessments in animal models showed no acute toxicity at high doses (up to 2000 mg/kg) .

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

6-chloro-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C11H12ClN3O/c12-8-5-10-9(13-6-8)7-14-15(10)11-3-1-2-4-16-11/h5-7,11H,1-4H2

InChI Key

PZATUMXDZHPGFD-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)N=CC(=C3)Cl

Origin of Product

United States

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